molecular formula C24H25N3O6S B5562952 N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide

N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No. B5562952
M. Wt: 483.5 g/mol
InChI Key: NBOVTQGDRXILAU-PCLIKHOPSA-N
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Description

The compound “N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide” is a chemical compound with a complex structure. It contains functional groups such as methoxy, hydrazino, and sulfonamide .


Molecular Structure Analysis

The compound has a molecular formula of C21H25N3O5 . It contains functional groups such as methoxy, hydrazino, and sulfonamide, which can have significant effects on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.423 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources .

Scientific Research Applications

Photophysical Properties and Radical-Scavenging Activity

Research into highly brominated mono- and bis-phenols from marine red algae has uncovered compounds with significant radical-scavenging activity, highlighting their potential in understanding natural antioxidant mechanisms and designing antioxidant compounds (Duan, Li, & Wang, 2007). Such studies indicate a broader interest in the photophysical properties and biological activities of complex organic molecules, which could be relevant to sulfonamide derivatives.

Synthetic Methodologies

The development of synthetic methodologies for complex organic molecules is a key area of research. For example, the synthesis of metabolites of certain quinoline carboxylates demonstrates the utility of sulfonamides in facilitating complex chemical transformations (Mizuno et al., 2006). This underscores the importance of sulfonamide derivatives in synthetic organic chemistry, potentially offering insights into the synthesis or modification of N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide.

Antioxidant and Antiacetylcholinesterase Activities

Sulfonamide derivatives have been synthesized from dopamine derivatives to explore their antioxidant and antiacetylcholinesterase activities. These compounds showed significant inhibition of linoleic acid peroxidation and acetylcholinesterase activity, suggesting their potential in developing therapeutic agents for conditions related to oxidative stress and neurodegenerative diseases (Göçer et al., 2013). This area of research might be relevant for the exploration of the bioactivities of this compound.

Structural Studies and Supramolecular Assembly

The structural elucidation of nimesulidetriazole derivatives and analysis of their supramolecular assembly offers insights into how modifications at the molecular level can impact the overall molecular architecture and interactions. Such studies contribute to the understanding of the structural basis for the biological activities of sulfonamide derivatives (Dey et al., 2015). This knowledge is essential for designing compounds with specific properties, including those related to this compound.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure and functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-31-22-12-9-18(23(15-22)32-2)16-25-26-24(28)17-27(34(3,29)30)19-10-13-21(14-11-19)33-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOVTQGDRXILAU-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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